molecular formula C9H14N4O2 B7985631 ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate

ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate

Cat. No.: B7985631
M. Wt: 210.23 g/mol
InChI Key: BVXNNVYCPTVQGJ-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of compounds like ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the original compound.

Scientific Research Applications

ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Industry: It can be used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate include other small molecules with comparable chemical structures and properties. Examples include:

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct biological activities and applications. Its uniqueness can be highlighted by comparing its chemical properties, such as molecular weight, solubility, and reactivity, with those of similar compounds.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-2-15-8(14)7-11-12-9-10-5-3-4-6-13(7)9/h2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNNVYCPTVQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=NCCCCN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NNC2=NCCCCN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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